molecular formula C16H21N3O3S B2524190 ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034506-02-8

ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No. B2524190
CAS RN: 2034506-02-8
M. Wt: 335.42
InChI Key: PDEAMQJBBDXRFH-UHFFFAOYSA-N
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Description

“Ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a thiophene ring, a pyrazole ring, and an ethyl amino group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .

Scientific Research Applications

Synthesis and Characterization Techniques

  • Synthesis Routes : Research demonstrates various synthesis methods for pyrazole derivatives, highlighting the flexibility in chemical synthesis approaches. For instance, effective routes for direct synthesis of substituted pyrazole through a 3+2 annulation method have been described, utilizing (E)-ethyl 2-benzylidene-3-oxobutanoate and leading to specific pyrazole derivatives characterized by NMR, mass, UV-Vis, and CHN analysis, alongside crystal structure confirmation via X-ray diffraction studies (Naveen et al., 2021).
  • Characterization and Crystal Structure : Detailed characterization and crystal structure analyses are crucial for understanding the properties and potential applications of chemical compounds. Techniques such as Hirshfeld surface analysis and DFT calculations offer insights into the molecular structures and interactions, aiding in the evaluation of antioxidant properties (Naveen et al., 2021).

Potential Applications

  • Corrosion Inhibition : Pyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel, which is relevant for industrial applications. Studies involving gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods have shown high efficiency in corrosion protection, highlighting the application of such compounds in materials science (Dohare et al., 2017).
  • Antimicrobial and Antifungal Activities : The synthesis of novel pyrazole amide derivatives and their evaluation for antifungal activity demonstrate the potential of such compounds in pharmaceutical applications. DFT calculations and structural-activity relationships (SAR) analysis contribute to understanding the efficacy of these compounds (Mu et al., 2016).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties, such as “ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 4-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-22-16(21)7-6-15(20)17-8-9-19-12(2)11-13(18-19)14-5-4-10-23-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAMQJBBDXRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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